毛霉酸 A 二钠盐

科学研究应用

毛霉酸A二钠盐在科学研究中有多种应用,包括:

作用机理

毛霉酸A二钠盐的作用机制与其作为法尼基蛋白转移酶抑制剂的作用有关 . 这种酶在蛋白质的翻译后修饰中至关重要,特别是在将法尼基基团添加到特定蛋白质方面。 通过抑制这种酶,毛霉酸A二钠盐可以干扰这些蛋白质的正常功能,可能导致治疗效果 .

作用机制

Target of Action

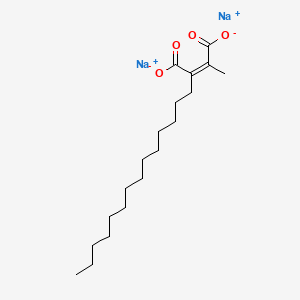

Chaetomellic Acid A Disodium Salt, also known as disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate or Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate, is a potent and highly specific inhibitor of Farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic protein Ha-Ras .

Mode of Action

Chaetomellic Acid A Disodium Salt selectively blocks the farnesylation of Ha-Ras . Farnesylation is a critical step in the activation of Ha-Ras, which is involved in cell growth and differentiation. By inhibiting this process, Chaetomellic Acid A Disodium Salt can potentially disrupt the function of Ha-Ras and its associated pathways .

Biochemical Pathways

The primary biochemical pathway affected by Chaetomellic Acid A Disodium Salt is the Ras signaling pathway . By inhibiting FTase, the compound prevents the farnesylation and subsequent activation of Ha-Ras, thereby disrupting the Ras signaling pathway .

Result of Action

In a study involving a rat model of renal mass reduction, long-term administration of Chaetomellic Acid A was found to attenuate oxidative stress . This was evidenced by a significant increase in catalase and glutathione reductase activity, as well as an increase in the ratio of reduced glutathione to oxidized glutathione . No significant differences were found between the treated and non-treated groups in any of the parameters of renal function .

生化分析

Biochemical Properties

Chaetomellic Acid A Disodium Salt plays a significant role in biochemical reactions. It acts as a potent inhibitor of farnesyl transferase in isolated enzyme assays . It is inactive in whole cells . The inhibition of farnesyltransferase is selective over geranylgeranyltransferase I and II . This compound interacts with enzymes such as farnesyl transferase, and its nature of interaction is inhibitory .

Cellular Effects

It is known that the compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chaetomellic Acid A Disodium Salt exerts its effects at the molecular level primarily through its inhibitory action on farnesyl transferase . This inhibition leads to changes in gene expression and impacts the function of RAS proteins, which are involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

It is known that the compound is a potent inhibitor of farnesyl transferase in isolated enzyme assays

Metabolic Pathways

Chaetomellic Acid A Disodium Salt is involved in the metabolic pathway of farnesylation, a type of protein prenylation . It interacts with the enzyme farnesyl transferase in this pathway .

准备方法

毛霉酸A二钠盐可以通过多种方法合成。 一种常见的方法是毛霉酸与氢氧化钠反应 . 另一种实用的途径是基于铜催化的(Z)-3-(2,2-二氯丙酰)-2-十五烷亚基-1,3-噻嗪烷的自由基环化 . 该方法包括:

- 从N-(3-羟丙基)棕榈酰胺开始,一锅法制备中间体N-α-全氯酰基-2-(Z)-亚烷基-1,3-噻嗪烷。

- 自由基环化产物向毛霉酸的平稳两步转化。

- 仅一步中间体色谱纯化步骤 .

化学反应分析

毛霉酸A二钠盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 它也可以发生还原反应,尽管需要特定的条件和试剂。

这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

毛霉酸A二钠盐可以与其他类似的化合物进行比较,例如:

毛霉酸B: 另一种法尼基蛋白转移酶抑制剂,但具有不同的结构性质.

法尼基焦磷酸: 法尼基蛋白转移酶的天然底物,毛霉酸A二钠盐在抑制作用上与之相似.

属性

IUPAC Name |

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFWCKPWWTJBB-LSSNYKSTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747307 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-35-6 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)